molecular formula C17H11ClN4 B5266383 3-(3-Chlorophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidine

3-(3-Chlorophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5266383
M. Wt: 306.7 g/mol
InChI Key: DTPSOQBCWSIHPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidine is a synthetic small molecule based on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused, rigid, and planar N-heterocyclic system recognized for its significant potential in medicinal chemistry and drug discovery . This scaffold is a key structural motif in targeted cancer therapy, serving as a potent protein kinase inhibitor (PKI) . The specific substitution pattern of this compound, featuring a 3-chlorophenyl group at the 3-position and a pyridyl group at the 7-position, is designed to optimize interactions with the ATP-binding pocket of various kinase targets, influencing the compound's electronic properties, lipophilicity, and overall binding affinity . The core pyrazolo[1,5-a]pyrimidine structure is a versatile platform in combinatorial library design, allowing for structural modifications at multiple positions to fine-tune pharmacological properties and selectivity . Researchers value this scaffold for its biocompatibility and lower toxicity profiles, which have led to its incorporation into several commercial molecules and clinical candidates . The compound is supplied for research applications, strictly for use in laboratory settings. Primary Research Applications: 1. Oncology and Kinase Research: This compound is intended for in vitro investigation as a protein kinase inhibitor. The pyrazolo[1,5-a]pyrimidine core is known to act as an ATP-competitive inhibitor for kinases such as CK2, EGFR, B-Raf, and MEK, which are critical regulators in cancer cell signaling pathways . Researchers can utilize this molecule to study its cytotoxic and antiproliferative effects in various cancer cell lines, including colorectal carcinoma . 2. Chemical Biology and Probe Development: It serves as a key intermediate or final product for the rational design and development of more selective enzyme inhibitors. Its structure allows for further synthetic functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the creation of analogs for structure-activity relationship (SAR) studies . Handling and Usage: This product is labeled "For Research Use Only" and is intended for laboratory research purposes solely. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle the material with appropriate personal protective equipment (PPE) in a controlled laboratory environment and in accordance with all applicable local and international regulations.

Properties

IUPAC Name

3-(3-chlorophenyl)-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4/c18-13-5-3-4-12(10-13)14-11-21-22-16(7-9-20-17(14)22)15-6-1-2-8-19-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPSOQBCWSIHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=NC3=C(C=NN23)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various electrophilic reagents. One common method is the reaction of aminopyrazoles with chalcones under acidic conditions, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . Another approach involves the use of enaminonitriles or enaminones as starting materials, which undergo cyclization with aminopyrazoles to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives of this compound have demonstrated efficacy against various cancer cell lines by targeting the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor growth and survival .

Enzyme Inhibition

Research indicates that 3-(3-Chlorophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidine acts as an inhibitor of specific enzymes involved in inflammatory pathways. This characteristic positions it as a candidate for developing anti-inflammatory drugs. A study highlighted its ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response .

Neuroprotective Effects

Recent investigations have explored the neuroprotective properties of pyrazolo[1,5-a]pyrimidine derivatives. These studies suggest that the compound can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Activity

A study published in Molecules investigated a series of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 20 µM . The mechanism was attributed to the inhibition of specific kinases associated with cell cycle progression.

Case Study 2: Anti-inflammatory Properties

In another research article, the compound was evaluated for its anti-inflammatory effects using an animal model of arthritis. The results demonstrated a marked reduction in inflammatory markers and joint swelling after administration of the compound, suggesting its potential utility in treating inflammatory disorders .

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases or other signaling molecules involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects at the 3-Position

The 3-position of pyrazolo[1,5-a]pyrimidines is critical for target engagement. Key analogs include:

  • 3-(4-Fluorophenyl) Derivatives : In anti-mycobacterial studies, 3-(4-fluorophenyl) analogs demonstrated potent inhibition of Mycobacterium tuberculosis (M. tb) ATP synthase (MIC < 0.1 µM) and low hERG liability, suggesting improved cardiac safety . The chloro substituent in the target compound may offer similar electronic effects but with altered steric interactions.
  • 3-Phenyl Derivatives : Compounds with unsubstituted 3-phenyl groups showed reduced activity compared to halogenated analogs, highlighting the importance of electron-withdrawing groups for target binding .
  • 3-(4-Chlorophenyl)-5-methyl-7-piperidinyl Analogs : These derivatives (e.g., C₁₈H₁₉ClN₄) exhibit structural similarities but replace the 7-pyridyl group with a piperidinyl moiety, likely altering pharmacokinetic properties such as metabolic stability .
Table 1: Comparison of 3-Substituted Analogs
Compound 3-Substituent Key Activity/Property Source
Target Compound 3-Cl-Ph N/A (Theoretical binding) N/A
3-(4-Fluoro)phenyl analog 4-F-Ph Anti-M. tb (MIC < 0.1 µM)
3-Phenyl analog Ph Moderate anti-M. tb activity
3-(4-Cl-Ph)-5-Me-7-piperidine 4-Cl-Ph Synthetic focus

Substituent Effects at the 7-Position

The 7-position influences solubility, target selectivity, and metabolic stability:

  • 7-(2-Pyridyl) Group: The target compound’s 2-pyridyl group may enhance aqueous solubility and enable π-π stacking or hydrogen bonding with targets, similar to 7-anilino derivatives used in PET tracers (e.g., [¹⁸F]5 for tumor imaging) .
  • 7-Morpholinyl Derivatives : In PI3Kδ inhibitors for COPD, the morpholine group improves isoform selectivity, demonstrating that heterocyclic substituents can fine-tune target specificity .
  • 7-Trifluoromethyl Analogs : 7-CF₃ substitutions enhance metabolic stability via electron-withdrawing effects, though synthetic routes (e.g., SNAr reactions) differ significantly from pyridyl-containing compounds .
Table 2: Comparison of 7-Substituted Analogs
Compound 7-Substituent Key Activity/Property Source
Target Compound 2-Pyridyl N/A (Theoretical imaging/drug) N/A
7-Morpholinyl analog Morpholinyl PI3Kδ inhibition (IC₅₀ < 10 nM)
7-CF₃ analog CF₃ High metabolic stability
7-(2-Cl-PhNH) PET tracer 2-Cl-PhNH Tumor imaging (tracer)

Areas for Future Research :

  • Direct comparison of anti-mycobacterial activity with 3-(4-fluoro)phenyl analogs .
  • Metabolic stability profiling relative to 7-CF₃ and 7-anilino compounds .

Biological Activity

3-(3-Chlorophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesis methods, and potential applications based on recent research findings.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit notable anticancer properties. For instance, compounds within this class have been shown to inhibit various cancer cell lines effectively. A study highlighted the compound's ability to induce cell cycle arrest and apoptosis in cancer cells, with IC50 values indicating potent activity against specific lines such as Hela and MCF-7. The mechanism of action often involves the inhibition of key kinases involved in cancer progression, suggesting a potential role as targeted therapeutics in oncology .

Enzymatic Inhibition

This compound has also been investigated for its enzymatic inhibitory activity. It has demonstrated effectiveness as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. This characteristic positions it as a candidate for anti-inflammatory drug development .

Antimicrobial and Antifungal Activity

The compound has shown promising antimicrobial activity against various bacterial strains, including E. coli and S. aureus. Additionally, antifungal properties have been reported against species such as A. flavus and A. niger, indicating its broad-spectrum efficacy . These findings suggest that this compound could be explored for therapeutic applications beyond oncology.

Antimetabolite Activity

As a purine analog, this compound exhibits antimetabolite properties that interfere with purine biochemical interactions. This mechanism is crucial in the treatment of diseases such as schistosomiasis and trypanosomiasis . The ability to mimic natural substrates allows it to disrupt essential metabolic pathways in pathogens.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving multi-component reactions that allow for structural diversity. One notable approach includes the cyclocondensation of 3-amino-pyrazoles with suitable electrophiles under controlled conditions .

Case Study 1: Anticancer Activity Evaluation

In a recent study evaluating the anticancer effects of various pyrazolo[1,5-a]pyrimidines, it was found that compounds similar to 3-(3-Chlorophenyl)-7-(2-pyridyl) exhibited IC50 values ranging from 2.35 µM to 4.66 µM against different cancer cell lines. The study concluded that structural modifications significantly influence biological activity .

Case Study 2: Enzymatic Inhibition Analysis

Another investigation focused on the selective inhibition of COX enzymes by pyrazolo[1,5-a]pyrimidines revealed that derivatives with specific substituents showed enhanced inhibition profiles compared to traditional NSAIDs (non-steroidal anti-inflammatory drugs). This research suggests potential applications in developing safer anti-inflammatory medications .

Summary Table of Biological Activities

Biological Activity Target IC50 Value (µM) Reference
AnticancerHela2.59
AnticancerMCF-74.66
COX-1 InhibitionCOX-1<10
COX-2 InhibitionCOX-2<10
AntimicrobialE. coli<20
AntifungalA. flavus<20

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